molecular formula C14H11ClINO2 B13011449 4-((2-Chlorobenzyl)oxy)-3-iodobenzamide

4-((2-Chlorobenzyl)oxy)-3-iodobenzamide

Cat. No.: B13011449
M. Wt: 387.60 g/mol
InChI Key: IWFGSPGBNFRFHO-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)-3-iodobenzamide is an organic compound that features both chlorobenzyl and iodobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl alcohol and 3-iodobenzoic acid.

    Formation of Benzyl Ether: 2-Chlorobenzyl alcohol is reacted with 3-iodobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether linkage.

    Amidation: The resulting intermediate is then subjected to amidation using ammonia or an amine derivative to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)oxy)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides or benzyl ethers.

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-((2-chlorobenzyl)oxy)-5-ethoxybenzaldehyde
  • 3-Chloro-4-((2-chlorobenzyl)oxy)-5-ethoxybenzaldehyde

Uniqueness

4-((2-Chlorobenzyl)oxy)-3-iodobenzamide is unique due to the presence of both chlorobenzyl and iodobenzoic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11ClINO2

Molecular Weight

387.60 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodobenzamide

InChI

InChI=1S/C14H11ClINO2/c15-11-4-2-1-3-10(11)8-19-13-6-5-9(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18)

InChI Key

IWFGSPGBNFRFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)N)I)Cl

Origin of Product

United States

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